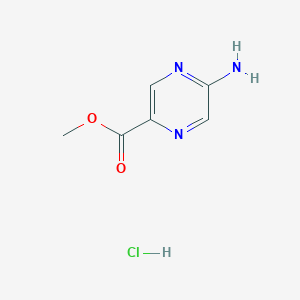
Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O2 . It has a molecular weight of 189.6 .
Molecular Structure Analysis
The InChI code for “Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is 1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is a solid at room temperature .Applications De Recherche Scientifique
Bioconversion and Pharmaceutical Intermediates
- Bioconversion to Antituberculous Agents: Agrobacterium sp. DSM 6336 was used for the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a versatile building block for synthesizing new antituberculous agents. The process achieved a high product concentration and yield, demonstrating a promising method for producing pharmaceutical intermediates (Wieser, Heinzmann, & Kiener, 1997).
Anticonvulsant Activity
- Synthesis and Testing for Anticonvulsant Activity: A series of 3-aminopyrroles and related compounds, synthesized from acetophenone and glycine derivatives, showed significant anticonvulsant activity without notable neurotoxicity. This research demonstrates the potential for developing new therapeutic agents from this chemical framework (Unverferth et al., 1998).
Corrosion Inhibition
- Corrosion Inhibition Performance: Pyranopyrazole derivatives, including closely related compounds, were studied for their efficiency in inhibiting mild steel corrosion in acidic solutions. Their high inhibition efficiency and the adsorption behavior on metal surfaces highlight their potential application in protecting metals against corrosion (Yadav et al., 2016).
Biocatalysis and Enzymatic Reactions
- High-Yield Biocatalytic Production: The biocatalytic process for synthesizing 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine using genetically engineered Escherichia coli showed high yield and substrate conversion. This approach offers an environmentally friendly and efficient method for producing pharmaceutical intermediates (Gu et al., 2020).
Safety And Hazards
“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 5-aminopyrazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJIGRZNJMIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopyrazine-2-carboxylate hydrochloride | |
CAS RN |
1417794-63-8 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)
![[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525652.png)
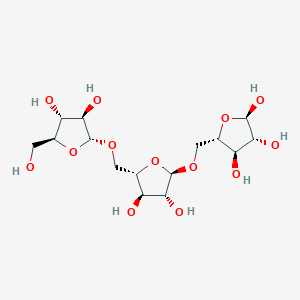


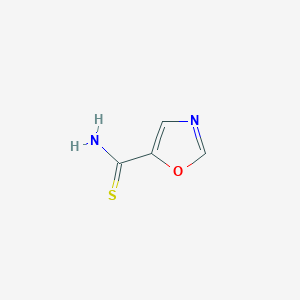
![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
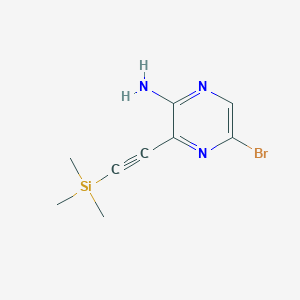
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)
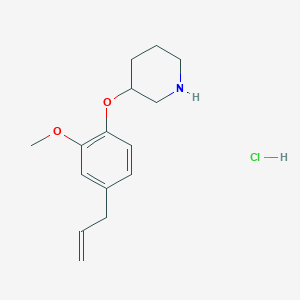
![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)